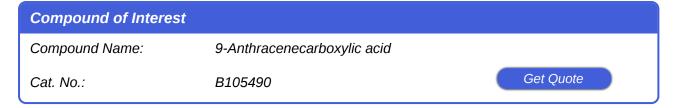


Spectroscopic Profile of 9-Anthracenecarboxylic Acid: A Technical Guide

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For Immediate Release

This technical guide provides an in-depth overview of the key spectroscopic data for **9-Anthracenecarboxylic acid** (CAS No. 723-62-6), a vital compound in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, structured format. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of **9-Anthracenecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **9-Anthracenecarboxylic acid**[1]



Chemical Shift (δ) in ppm	Description	
13.98	Singlet, 1H (Carboxylic Acid Proton)	
8.74	Singlet, 1H (Aromatic Proton)	
8.17	Multiplet, 2H (Aromatic Protons)	
8.08	Multiplet, 2H (Aromatic Protons)	
7.65	Multiplet, 2H (Aromatic Protons)	
7.59	Multiplet, 2H (Aromatic Protons)	

Solvent: DMSO-d₆

Table 2: 13C NMR Spectroscopic Data for 9-Anthracenecarboxylic acid

Chemical Shift (δ) in ppm	Assignment
182.32	C=O (Carboxylic Acid)
130.95	Aromatic C
129.09	Aromatic CH
128.23	Aromatic C
127.24	Aromatic CH
127.21	Aromatic CH
127.04	Aromatic C
126.49	Aromatic CH
125.09	Aromatic CH

Solvent: DMSO-d₆. Note: Specific peak assignments can vary based on the reference and experimental conditions.

Infrared (IR) Spectroscopy Data



Table 3: Key IR Absorption Bands for 9-Anthracenecarboxylic acid

Wavenumber (cm ⁻¹)	Functional Group Assignment	
~3000 (broad)	O-H stretch (Carboxylic Acid)	
2937	C-H stretch (Aromatic)	
1628	C=O stretch (Carboxylic Acid)	
1535	C=C stretch (Aromatic Ring)	
1487	C=C stretch (Aromatic Ring)	
1316	C-O stretch / O-H bend	
897, 795, 743	C-H bend (Aromatic Out-of-Plane)	

Sample Preparation: Solid (ATR or KBr pellet/mull)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for **9-Anthracenecarboxylic acid**[2]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
222	54.3	[M] ⁺ (Molecular Ion)
205	15.4	[M-OH]+
178	100.0	[M-CO ₂ H] ⁺ (Anthracene radical cation)
177	24.6	[Anthracene-H]+
176	23.7	[Anthracene-2H]+
152	5.8	[C ₁₂ H ₈] ⁺
89	7.8	[C7H₅] ⁺

Ionization Method: Electron Ionization (EI) at 75 eV



Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of **9-Anthracenecarboxylic acid** is prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as DMSO-d₆, within an NMR tube. The spectrum is then acquired using a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

For solid samples like **9-Anthracenecarboxylic acid**, the IR spectrum can be obtained using several techniques:

- Thin Solid Film: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed.
- Mull Technique: A few milligrams of the finely ground solid are mixed with a mulling agent (e.g., Nujol) to create a paste. This paste is then pressed between two salt plates to form a thin film for analysis.
- KBr Pellet: The solid sample is ground with potassium bromide (KBr) powder and pressed under high pressure to form a transparent pellet, which is then placed in the spectrometer's sample holder.

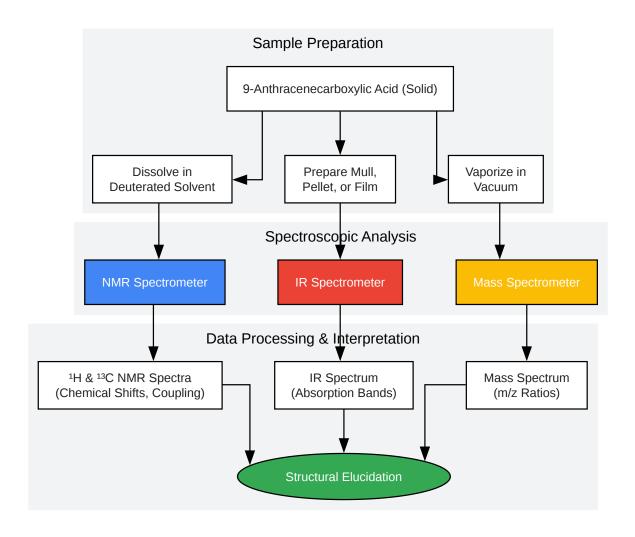
Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The solid sample is introduced into the instrument, where it is vaporized and then bombarded with a high-energy electron beam (commonly 70 eV). This process generates a molecular ion and various fragment ions. These ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer and detected. The resulting spectrum displays the relative abundance of each ion.



Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **9-Anthracenecarboxylic acid**.



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Caption: Workflow for Spectroscopic Analysis of **9-Anthracenecarboxylic Acid**.

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